molecular formula C6H10N2O B1456440 (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one CAS No. 866319-08-6

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

Cat. No.: B1456440
CAS No.: 866319-08-6
M. Wt: 126.16 g/mol
InChI Key: SYPKIQNBMOELDJ-RFZPGFLSSA-N
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Description

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is a bicyclic compound that features a fused pyrrole and pyrrolidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (3AR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole
  • (3AR,6aS)-hexahydro-1H-pyrrolo[3,4-c]pyrrole

Uniqueness

(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one is unique due to its specific ring structure and the presence of both pyrrole and pyrrolidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-3-7-1-4(5)2-8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPKIQNBMOELDJ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CNC(=O)[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 2
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 3
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 4
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 5
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one
Reactant of Route 6
(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one

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